molecular formula C3H2F6O B1304631 1,2,2-Trifluoroethyl trifluoromethyl ether CAS No. 84011-06-3

1,2,2-Trifluoroethyl trifluoromethyl ether

Cat. No.: B1304631
CAS No.: 84011-06-3
M. Wt: 168.04 g/mol
InChI Key: NYIXJXBRWHOWFJ-UHFFFAOYSA-N
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Description

1,2,2-Trifluoroethyl trifluoromethyl ether is a fluorinated organic compound with the molecular formula C3H2F6O It is characterized by the presence of both trifluoromethyl and trifluoromethoxy groups attached to an ethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,2-Trifluoroethyl trifluoromethyl ether can be synthesized through the reaction of trifluoromethyl ether with ethylene in the presence of a suitable catalyst. The reaction typically requires high pressure and elevated temperatures to proceed efficiently .

Industrial Production Methods

Industrial production of this compound involves the use of specialized reactors that can maintain the necessary high-pressure and high-temperature conditions. The process is optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1,2,2-Trifluoroethyl trifluoromethyl ether undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2,2-Trifluoroethyl trifluoromethyl ether has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,2,2-Trifluoroethyl trifluoromethyl ether involves its interaction with specific molecular targets and pathways. The compound can act as a fluorinated building block, participating in various chemical reactions that modify its structure and properties. The trifluoromethoxy group can influence the reactivity and stability of the compound, making it a valuable tool in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trifluoro-2-(trifluoromethoxy)ethane: Similar structure but with different substitution patterns.

    1,1,1-Trifluoro-2-iodoethane: Contains an iodine atom instead of the trifluoromethoxy group.

    1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)ethane: Additional fluorine atoms on the ethane backbone.

Uniqueness

1,2,2-Trifluoroethyl trifluoromethyl ether is unique due to its specific arrangement of trifluoromethyl and trifluoromethoxy groups. This configuration imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

1,1,2-trifluoro-2-(trifluoromethoxy)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2F6O/c4-1(5)2(6)10-3(7,8)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYIXJXBRWHOWFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)F)(OC(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380393
Record name 1,2,2-Trifluoroethyl trifluoromethyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84011-06-3
Record name 1,2,2-Trifluoroethyl trifluoromethyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,2-Trifluoroethyl trifluoromethyl ether
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Q & A

Q1: How does 1,1,2-trifluoro-2-(trifluoromethoxy)ethane participate in the formation of perfluorocyclobutyl polymers?

A1: While the paper primarily focuses on the reaction mechanism of hexafluoropropylene, it mentions 1,1,2-trifluoro-2-(trifluoromethoxy)ethane as another precursor capable of undergoing thermal 2π-2π cycloaddition. [] This suggests that similar to hexafluoropropylene, two molecules of 1,1,2-trifluoro-2-(trifluoromethoxy)ethane can react with each other, breaking their internal double bonds and forming new carbon-carbon single bonds to create a four-membered ring structure, which serves as the building block of the perfluorocyclobutyl polymer.

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